molecular formula C21H21NO3 B4584896 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide

Cat. No.: B4584896
M. Wt: 335.4 g/mol
InChI Key: XJXKCYVXVZAAIA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.15214353 g/mol and the complexity rating of the compound is 427. The solubility of this chemical has been described as 38 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Diagnosis

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients through positron emission tomography (PET). This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progression and response to experimental treatments, demonstrating a significant correlation between probe accumulation in affected brain areas and memory performance scores (Shoghi-Jadid et al., 2002).

Organic Synthesis and Catalysis

This compound and its analogs have been explored in the synthesis of xanthene derivatives and as components in catalytic systems for organic transformations. These applications highlight the compound's utility in facilitating reactions under solvent-free conditions, contributing to greener chemistry practices through the avoidance of toxic organic solvents and showcasing its role in efficient catalysis (Abdi Piralghar et al., 2020).

Electron Transport and Organic Electronics

Research into naphthylamine-based organic compounds, including those related to this compound, has revealed their potential in electron transport. These compounds, such as N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) and others, have demonstrated abilities in electron mobility, making them suitable for applications in organic light-emitting diodes and other electronic devices (Tse et al., 2006).

Polymer Synthesis

The compound has been involved in the synthesis of polymeric materials, such as poly [3-(1-naphthylthiophene)], through electrochemical polymerization. This research contributes to the development of novel polymeric materials with potential applications in electronics and materials science (Dogbéavou et al., 1997).

Fluorescent Imaging Agents

This compound derivatives have been synthesized and explored as fluorescent rhenium-naphthalimide conjugates for cellular imaging. These compounds demonstrate significant potential as imaging agents, aiding in the study of cellular structures and functions through confocal fluorescence microscopy (Langdon-Jones et al., 2014).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-19-11-10-15(14-20(19)25-2)12-13-22-21(23)18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXKCYVXVZAAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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